2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride
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Overview
Description
2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride is an organic compound with the molecular formula C10H12ClNO4. This compound is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The presence of a formyl group and a hydroxyl group on the phenyl ring makes this compound unique and potentially useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available tyrosine.
Formylation: The hydroxyl group on the phenyl ring of tyrosine is protected, and the formyl group is introduced using formylating agents such as formic acid or formic anhydride.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: 2-Amino-3-(3-carboxy-4-hydroxyphenyl)propanoic acid.
Reduction: 2-Amino-3-(3-hydroxymethyl-4-hydroxyphenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress.
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.
Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-hydroxyphenyl)propanoic acid (Tyrosine): A precursor to the compound, lacking the formyl group.
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid: A similar compound with a fluorine substitution instead of a formyl group.
Uniqueness
2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride is unique due to the presence of both a formyl group and a hydroxyl group on the phenyl ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H12ClNO4 |
---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
2-amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H11NO4.ClH/c11-8(10(14)15)4-6-1-2-9(13)7(3-6)5-12;/h1-3,5,8,13H,4,11H2,(H,14,15);1H |
InChI Key |
UTHDCKJFEAPTEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)C=O)O.Cl |
Origin of Product |
United States |
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